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Compound of Interest

Compound Name: alpha-D-Talopyranose

Cat. No.: B1606791

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and physicochemical properties of
alpha-D-Talopyranose, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose. As a
rare aldohexose, understanding its precise molecular structure is crucial for applications in
glycobiology, medicinal chemistry, and drug discovery, where stereochemical nuances dictate
biological activity.

Physicochemical and Computed Properties

Alpha-D-Talopyranose is a monosaccharide characterized by the molecular formula CeH120e.
[1][2][3] Its properties have been defined through both experimental and computational
methods, which are summarized below.
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Property

Value

Reference(s)

Identifier Information

(2S,3S,4S,5R,6R)-6-

IUPAC Name (hydroxymethyl)oxane-2,3,4,5-  [1]
tetrol

CAS Number 7282-81-7 [2]

Molecular Formula CeH1206 [11121[3]

Molecular Weight

180.158 g/mol

[2]

Exact Mass

180.06338810 Da

[2]

Computed Properties

pKa 12.12 + 0.70 [3]
XLogP3 -2.6 (2]
Hydrogen Bond Donor Count 5 [3]
Hydrogen Bond Acceptor

A 8
Rotatable Bond Count 1 [2]
Topological Polar Surface Area 110 A2 [3]
Complexity 151 [2]
Density 1.732 + 0.06 g/cm3 (Predicted) [2]
Boiling Point 410.8 + 45.0 °C at 760 mmHg 2]

(Predicted)

Molecular Structure and Conformation

The structure of alpha-D-Talopyranose is defined by its six-membered pyranose ring and the
specific stereochemical arrangement of its hydroxyl (-OH) and hydroxymethyl (-CHz20H)
substituents.
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Haworth Projection

The Haworth projection provides a two-dimensional representation of the cyclic pyranose
structure. For D-sugars, the -CH20H group at the C5 position is oriented above the plane of the
ring. In alpha-D-Talopyranose, the anomeric hydroxyl group at C1 is positioned on the
opposite side of the ring from the C5 substituent (i.e., pointing down). The orientations of the
remaining hydroxyl groups are as follows:

C1 (Anomeric Carbon): The alpha (o) configuration places the hydroxyl group in the axial
position, pointing downwards in the Haworth projection.

C2: The hydroxyl group is oriented upwards.

C3: The hydroxyl group is oriented downwards.

C4: The hydroxyl group is oriented upwards.

C5: The hydroxymethyl (-CH20H) group is oriented upwards, characteristic of a D-sugatr.

Chair Conformation

The six-membered pyranose ring predominantly adopts a low-energy chair conformation to
minimize steric and torsional strain. For most D-aldohexopyranoses, the 4C1 conformation
(where C4 is above and C1 is below the plane of the ring) is the most stable. In the 4Ci chair
conformation of alpha-D-Talopyranose, the substituents occupy the following positions:

e C1:-OH group is axial.

e C2: -OH group is axial.

e C3: -OH group is equatorial.

e C4: -OH group is axial.

e Cb5: -CH20H group is equatorial.

This conformation is notable for having three axial hydroxyl groups at positions C1, C2, and
C4. This arrangement leads to significant 1,3-diaxial interactions, rendering alpha-D-
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Talopyranose less stable than other aldohexoses like D-glucose, where all non-hydrogen
substituents can occupy equatorial positions in the beta anomer. Studies on halogenated D-
talose analogues confirm that they adopt a standard #Ci-like conformation in both solution and
the solid state.[4]
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Caption: 4C1 chair conformation of alpha-D-Talopyranose.
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Experimental Protocols

The synthesis and structural characterization of alpha-D-Talopyranose and its derivatives are
critical for their study and application. Below are summaries of relevant experimental
methodologies.

Example Synthetic Protocol: Conversion of D-Galactose
to D-Talose

D-talose, being a rare sugar, is often synthesized from more abundant monosaccharides. One
established method involves the epimerization of D-galactose at the C2 position.[5]

Logical Workflow for Synthesis:

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of D-Talose from D-Galactose.
Detailed Methodology Summary:

e Protection: D-galactose is fully acetylated to protect all hydroxyl groups, yielding (3-D-
galactose pentaacetate.

o Key Inversion Step: The equatorial 2-OH group of the protected galactose derivative is
inverted to the axial position via an SN2 reaction. This is the key step that transforms the
galacto- configuration to the talo- configuration at C2.

o Deprotection: The protecting groups (e.g., acetates) are removed under basic conditions
(e.g., using sodium methoxide in methanol) to yield D-talose.

« Purification: The final product is purified using techniques such as column chromatography
or crystallization.
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Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for
unambiguously determining the structure and conformation of carbohydrates in solution.[6][7]

Experimental Procedure Outline:

e Sample Preparation: A sample of alpha-D-Talopyranose (typically 1-10 mg) is dissolved in a
deuterated solvent, most commonly deuterium oxide (D20), in a standard 5 mm NMR tube. A
chemical shift reference standard may be added.

o Data Acquisition: A suite of NMR experiments is performed on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

o 1D *H NMR: This experiment provides information on the chemical shift and coupling
constants of all hydrogen atoms. The anomeric proton (H1) of alpha-D-Talopyranose
typically resonates at a distinct downfield chemical shift. The small coupling constant
(3J(H1,H2)) is indicative of the axial-equatorial relationship between H1 and H2, confirming
the alpha anomeric configuration.

o 1D 3C NMR: This experiment identifies the chemical shifts of the six carbon atoms in the
molecule.

o 2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between
protons, allowing for the tracing of the proton connectivity network from H1 through H2,
H3, H4, to H5 and the H6 protons of the hydroxymethyl group.[7]

o 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates
each proton with its directly attached carbon atom, enabling the unambiguous assignment
of the 13C spectrum.[7]

o 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons over two to three bonds, helping to confirm the overall
structure and assignments.

o Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and
baseline correction). The chemical shifts, coupling constants, and cross-peaks from the 2D
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spectra are analyzed to assign all signals and confirm the pyranose ring form, the alpha
anomeric configuration, and the relative stereochemistry of the substituents. The magnitudes
of the vicinal proton-proton coupling constants (3JHH) are particularly useful for determining
the dihedral angles between protons and thus confirming the chair conformation and the
axial/equatorial positions of the substituents.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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